5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline
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Overview
Description
5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom at the 5th position, a phenyl group attached to the nitrogen atom, and a prop-1-en-2-yl group at the 2nd position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitroaniline with phenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene. The nitro group is reduced to an amine, and the phenyl group is introduced via a Suzuki coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of catalysts, solvents, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and nitrating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Isopropenylaniline: Similar structure with an isopropenyl group at the 2nd position.
5-Chloro-2-nitroaniline: Contains a nitro group instead of a phenyl group.
N-Phenyl-2-(prop-1-en-2-yl)aniline: Lacks the chlorine atom at the 5th position.
Uniqueness
5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline is unique due to the combination of its chlorine, phenyl, and prop-1-en-2-yl groups. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the phenyl and prop-1-en-2-yl groups contribute to its overall stability and biological activity.
Properties
CAS No. |
918163-06-1 |
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Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
5-chloro-N-phenyl-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C15H14ClN/c1-11(2)14-9-8-12(16)10-15(14)17-13-6-4-3-5-7-13/h3-10,17H,1H2,2H3 |
InChI Key |
NZYGBRMQHCUBSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
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